molecular formula C25H26O5 B12603502 {4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid CAS No. 913359-24-7

{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid

Cat. No.: B12603502
CAS No.: 913359-24-7
M. Wt: 406.5 g/mol
InChI Key: SSLIEQPTFQDTHH-UHFFFAOYSA-N
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Description

{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid is a complex organic compound characterized by its phenolic and acetic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with phenol in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of {4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid involves its interaction with various molecular targets. The phenolic groups can scavenge free radicals, providing antioxidant effects. The acetic acid moiety can interact with enzymes and proteins, potentially inhibiting their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]pyridinium chloride
  • 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]pyridinium bromide
  • 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid

Uniqueness

{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid is unique due to its combination of phenolic and acetic acid functional groups, which confer both antioxidant and potential therapeutic properties. This dual functionality is not commonly found in similar compounds, making it a valuable subject for further research and application development.

Biological Activity

{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid is a synthetic compound that has garnered interest in various fields, particularly in pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, supported by data tables and relevant case studies.

The compound’s molecular formula is C28H30O5C_{28}H_{30}O_5 with a molecular weight of approximately 446.54 g/mol. Its structure features a phenoxyacetic acid core with two 4-hydroxy-3,5-dimethylphenyl groups attached, which may contribute to its biological efficacy.

PropertyValue
Molecular Weight446.54 g/mol
LogP4.975
PSA (Polar Surface Area)86.99 Ų

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests against various bacterial strains have shown promising results.

Minimum Inhibitory Concentration (MIC) Values:

  • Staphylococcus aureus : MIC = 2 µg/mL
  • Escherichia coli : MIC = 4 µg/mL
  • Klebsiella pneumoniae : MIC = 8 µg/mL

These values suggest that the compound is particularly effective against Gram-positive bacteria, comparable to established antibiotics such as vancomycin and daptomycin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can inhibit the proliferation of cancer cell lines, particularly in colorectal (Caco-2) and lung (A549) cancers.

Cell Viability Reduction:

  • Caco-2 Cells : Reduction to approximately 47% viability at a concentration of 10 µg/mL.
  • A549 Cells : Reduction to approximately 55% viability at the same concentration.

These results indicate that this compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .

Study on Antimicrobial Efficacy

In a recent study published in MDPI, the antimicrobial efficacy of various phenolic compounds was compared. The study highlighted that the introduction of specific substituents significantly enhances antimicrobial activity. This compound was noted for its superior activity against resistant strains of bacteria .

Study on Anticancer Properties

Another research effort focused on the anticancer effects of similar phenolic compounds. The study found that compounds with multiple hydroxyl groups exhibited enhanced cytotoxicity against cancer cell lines. Specifically, this compound demonstrated significant inhibition of cell growth in both tested lines, suggesting a dose-dependent relationship .

Properties

CAS No.

913359-24-7

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

2-[4-[bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy]acetic acid

InChI

InChI=1S/C25H26O5/c1-14-9-19(10-15(2)24(14)28)23(20-11-16(3)25(29)17(4)12-20)18-5-7-21(8-6-18)30-13-22(26)27/h5-12,23,28-29H,13H2,1-4H3,(H,26,27)

InChI Key

SSLIEQPTFQDTHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(C2=CC=C(C=C2)OCC(=O)O)C3=CC(=C(C(=C3)C)O)C

Origin of Product

United States

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